4-chloro-2-methoxy-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide
Description
Properties
IUPAC Name |
4-chloro-2-methoxy-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O3/c1-23-11-7-9(16)3-4-10(11)15(22)17-8-13-19-18-12-5-6-14(24-2)20-21(12)13/h3-7H,8H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQQLXWLHOJQBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=C(C=C(C=C3)Cl)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methoxy-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide typically involves multiple steps. One common approach is to start with the chlorination of 2-methoxybenzoic acid to introduce the chloro group. This is followed by the formation of the benzamide moiety through an amide coupling reaction. The triazolopyridazine ring is then constructed via a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-methoxy-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chloro group can result in various substituted benzamide derivatives.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds similar to 4-chloro-2-methoxy-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide exhibit significant anticancer properties. The triazole moiety is known for its ability to interfere with cancer cell proliferation. Studies have shown that derivatives of triazoles can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell cycle regulation and survival pathways .
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Triazole derivatives have been widely studied for their antibacterial and antifungal properties. Research indicates that compounds with similar functionalities can disrupt microbial cell membranes or inhibit vital enzymatic processes within pathogens, making them candidates for developing new antibiotics .
3. Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. Compounds containing triazole rings have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Biochemical Research Applications
1. Enzyme Inhibition Studies
The compound can be utilized in enzyme inhibition studies due to its ability to interact with various biological targets. For instance, research has demonstrated that similar benzamide derivatives can act as inhibitors of certain enzymes involved in metabolic pathways or signal transduction processes. This characteristic makes them valuable tools for studying enzyme kinetics and mechanisms of action .
2. Drug Design and Development
Given its unique structure, this compound serves as a scaffold for drug development. Medicinal chemists can modify its structure to enhance efficacy or reduce toxicity while maintaining its biological activity. Structure-activity relationship (SAR) studies can provide insights into optimizing this compound for specific therapeutic targets .
Case Studies
Several case studies highlight the applications of compounds similar to this compound:
- Anticancer Research : A study demonstrated that a related triazole derivative significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
- Antimicrobial Efficacy : Research on triazole-containing compounds showed promising results against drug-resistant bacterial strains, suggesting a potential avenue for developing new antibiotics amidst rising resistance rates .
- Neuroprotection : A case study explored the neuroprotective effects of triazole derivatives in animal models of stroke and found that they significantly reduced neuronal death and improved functional recovery post-injury .
Mechanism of Action
The mechanism of action of 4-chloro-2-methoxy-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The triazolopyridazine moiety is known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and analogs:
Key Observations :
Stability and Toxicity
- Stability: Methoxy-substituted triazolopyridazines (e.g., target compound) are likely more stable under physiological conditions than nitro- or amino-substituted analogs due to reduced reactivity .
Biological Activity
4-Chloro-2-methoxy-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide, identified by its CAS number 2320679-76-1, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 347.75 g/mol. The compound's structure features a benzamide core substituted with a chloro and methoxy group and a triazolopyridazine moiety, which may influence its biological activity.
Biological Activity Overview
Research into the biological activity of this compound is still emerging. However, preliminary findings suggest potential applications in various therapeutic areas:
Anticancer Activity
Preliminary studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance, research has shown that triazole derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of electron-withdrawing groups like chlorine enhances these effects by increasing the lipophilicity and bioavailability of the compounds .
Antiviral Properties
Similar benzamide derivatives have been investigated for their antiviral activities. For example, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide has demonstrated efficacy against Hepatitis B virus (HBV), suggesting that this compound may also possess antiviral properties worth exploring .
Neuroprotective Effects
Certain triazole-containing compounds have shown neuroprotective effects in preclinical models. These effects may be attributed to their ability to modulate neurotransmitter systems and exert antioxidant properties . Given the structural similarities with known neuroprotective agents, further investigation into this aspect could be beneficial.
Case Studies
- Anticancer Studies : A study involving similar triazole derivatives demonstrated significant cytotoxicity against A431 and Jurkat cell lines with IC50 values lower than those of standard chemotherapeutics like doxorubicin. The study highlighted the importance of substituents on the phenyl ring in enhancing activity .
- Antiviral Research : In vitro studies on related benzamide derivatives showed promising results against HBV by increasing intracellular levels of APOBEC3G, which plays a crucial role in inhibiting viral replication .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing 4-chloro-2-methoxy-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide?
The synthesis typically involves:
- Coupling reactions : Amide bond formation between the benzamide and triazolo-pyridazine moieties, often using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
- Triazolo-pyridazine core synthesis : Cyclization of hydrazinylpyridazine derivatives with reagents like triethyl orthoacetate or diethyl ethoxymethylenemalonate under reflux conditions .
- Purification : Column chromatography or recrystallization to isolate the final product. Yield optimization requires precise control of temperature (60–100°C) and solvent polarity .
Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?
- NMR spectroscopy : 1H/13C NMR identifies functional groups (e.g., methoxy, chloro) and confirms regiochemistry. For stereochemical ambiguity, 2D NMR (e.g., NOESY) resolves spatial arrangements .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula and detects isotopic patterns for chlorine .
- HPLC : Purity >95% is typically required for biological testing; reverse-phase HPLC with UV detection is standard .
Q. What initial biological assays are recommended to evaluate therapeutic potential?
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative activity .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) identify target engagement .
- Solubility and stability : Preclinical ADMET studies in simulated physiological buffers (pH 7.4) inform formulation strategies .
Advanced Research Questions
Q. How can reaction parameters be optimized during the coupling step to enhance yield?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may require lower temperatures (0–25°C) to suppress side reactions .
- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates amide bond formation by activating carboxyl groups .
- Real-time monitoring : TLC or in situ IR spectroscopy tracks reaction progress, enabling timely quenching .
Q. How should researchers resolve discrepancies in biological activity data across studies?
- Assay standardization : Normalize cell culture conditions (e.g., passage number, serum concentration) to minimize variability .
- Dose-response validation : Repeat experiments with a wider concentration range (e.g., 1 nM–100 µM) and calculate IC50/EC50 values using nonlinear regression .
- Orthogonal assays : Confirm target binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What computational strategies predict the binding mode of this compound with biological targets?
- Molecular docking : Software like AutoDock Vina or Schrödinger Glide models interactions with kinase ATP-binding pockets .
- Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability over 100+ ns trajectories .
- SAR analysis : Modifying substituents (e.g., methoxy to ethoxy) and correlating with activity data refines pharmacophore models .
Q. What methods elucidate the stereochemical configuration of the triazolo-pyridazine moiety?
- X-ray crystallography : Single-crystal diffraction definitively assigns stereochemistry .
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose derivatives) .
- VCD (Vibrational Circular Dichroism) : Complementary to NMR for absolute configuration determination .
Q. How can safety risks during synthesis be mitigated?
- Hazard analysis : Review SDS for intermediates (e.g., hydrazine derivatives) and use fume hoods for volatile solvents .
- Protective equipment : Flame-retardant lab coats, nitrile gloves, and respirators for aerosol-prone steps .
- Waste management : Neutralize acidic/byproduct streams before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
